molecular formula C9H14N2O2 B138696 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 127117-45-7

2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide

Cat. No. B138696
CAS RN: 127117-45-7
M. Wt: 182.22 g/mol
InChI Key: AQNWHIBQWMEWPF-UHFFFAOYSA-N
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Description

2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide, also known as AMAC, is a synthetic compound that belongs to the class of bicyclic amides. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide works by binding to the GABA-A receptor in the brain, which is responsible for inhibiting neuronal activity. By binding to this receptor, 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Biochemical and Physiological Effects:
2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This effect may be responsible for the anticonvulsant properties of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide and its effects on the brain.

Synthesis Methods

2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide can be synthesized by reacting 2-azabicyclo[3.1.0]hexane-1-carboxylic acid with acetic anhydride and then methylating the resulting product with dimethyl sulfate. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

CAS RN

127117-45-7

Product Name

2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C9H14N2O2/c1-6(12)11-4-3-7-5-9(7,11)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13)

InChI Key

AQNWHIBQWMEWPF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2C1(C2)C(=O)NC

Canonical SMILES

CC(=O)N1CCC2C1(C2)C(=O)NC

synonyms

2-Azabicyclo[3.1.0]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)

Origin of Product

United States

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